molecular formula C20H19N5O3 B2839569 7-hydroxy-1,3-dimethyl-9-(naphthalen-2-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 335403-32-2

7-hydroxy-1,3-dimethyl-9-(naphthalen-2-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2839569
CAS No.: 335403-32-2
M. Wt: 377.404
InChI Key: AEFZRRSFCZKFON-UHFFFAOYSA-N
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Description

7-Hydroxy-1,3-dimethyl-9-(naphthalen-2-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative characterized by:

  • A tetrahydropyrimido[2,1-f]purine-dione core, common in bioactive molecules targeting neurological pathways .
  • 1,3-Dimethyl groups at N1 and N3 positions, enhancing metabolic stability compared to unsubstituted xanthines .
  • A 7-hydroxy group, which may improve solubility and hydrogen-bonding interactions with enzymes like phosphodiesterases (PDEs) or monoamine oxidases (MAOs) .

This compound is hypothesized to exhibit multitarget activity, similar to structurally related hybrids evaluated for neurodegenerative diseases .

Properties

IUPAC Name

7-hydroxy-1,3-dimethyl-9-naphthalen-2-yl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-22-17-16(18(27)23(2)20(22)28)25-11-15(26)10-24(19(25)21-17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,15,26H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFZRRSFCZKFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(CN(C3=N2)C4=CC5=CC=CC=C5C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-hydroxy-1,3-dimethyl-9-(naphthalen-2-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves several steps. One common method includes the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a chromene derivative, followed by a domino three-component coupling reaction. This process typically requires specific conditions, such as the use of anhydrous solvents and controlled temperatures .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium carbonate, propargyl bromide, and sodium azides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

7-hydroxy-1,3-dimethyl-9-(naphthalen-2-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications. It is used in the synthesis of coumarin derivatives, which have valuable biological and pharmaceutical properties. These derivatives are tested for various biological activities, including anti-HIV, anticancer, antimicrobial, and anti-inflammatory properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to act as a neuropeptide Y Y5 receptor antagonist, which makes it of interest in the study of neurological disorders .

Comparison with Similar Compounds

Substituent Variations at N9

Compound Name N9 Substituent Key Properties References
Target Compound Naphthalen-2-yl High lipophilicity (logP ~3.5*), potential for CNS penetration
1,3-Dimethyl-9-(prop-2-ynyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione (24) Prop-2-ynyl Lower steric bulk; IR: 3,123 cm⁻¹ (alkyne stretch); Yield: 93%
9-Ethenyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione (22) Ethenyl UV λmax: 304 nm (π→π* transition); TLC Rf: 0.55
9-(3,4-Dihydroxyphenethyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione (20a) 3,4-Dihydroxyphenethyl Polar substituent; UPLC purity: 97.39%; Potential for dopamine receptor interaction

*Estimated based on naphthalene’s logP (~3.1) and core structure contributions.

Key Observations :

  • The naphthalen-2-yl group in the target compound likely enhances CNS permeability compared to polar groups like 3,4-dihydroxyphenethyl .
  • Prop-2-ynyl and ethenyl substituents (e.g., compounds 22, 24) reduce steric hindrance but may lower binding affinity to hydrophobic enzyme pockets .

Core Ring Modifications

Compound Name Core Structure Melting Point (°C) Biological Activity References
Target Compound Tetrahydropyrimido[2,1-f]purine Not reported Hypothesized PDE4B/MAO-B inhibition*
10-Ethyl-1,3-dimethyl-6,7,8,9-tetrahydrodiazepino[2,1-f]purine-2,4-dione (26) Diazepino[2,1-f]purine (7-membered ring) 124–125 Unreported activity; Lower thermal stability
Pyrido[1,2-e]purine-2,4-dione derivatives (e.g., 9e) Pyrido[1,2-e]purine 112–114 (analog) Fluorescence properties (λem: 490 nm)

Key Observations :

  • Pyrido[1,2-e]purine-diones (e.g., 9e) differ in photophysical behavior, indicating divergent applications (e.g., imaging vs. therapeutics) .

Key Observations :

  • Traditional reflux methods (e.g., compound 24) achieve high yields (>90%) but require prolonged heating .
  • Microwave-assisted synthesis (e.g., ) offers efficiency and sustainability, though yields are moderate (~74%) .

Key Observations :

  • The naphthalen-2-yl group may balance lipophilicity and target engagement , unlike polar 3,4-dihydroxyphenethyl derivatives .
  • Dihydroisoquinoline hybrids (e.g., compound 5) demonstrate nanomolar 5-HT1A affinity, suggesting substituent-dependent receptor selectivity .

Biological Activity

7-Hydroxy-1,3-dimethyl-9-(naphthalen-2-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrimidine derivatives and features a complex bicyclic structure. Its IUPAC name reflects its intricate arrangement of naphthalene and purine moieties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines have shown promising results:

  • Cell Lines Tested :
    • A2780 (human ovarian carcinoma)
    • MCF-7 (human breast cancer)
    The compound exhibited significant cytotoxicity with IC50 values ranging from 4.47 to 52.8 μM against these cell lines .
Cell Line IC50 Value (μM) Mechanism of Action
A27804.47 - 52.8Induces cell cycle arrest at G2/M phase
MCF-7Not specifiedInhibits tubulin polymerization

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Tubulin Inhibition : It disrupts tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Molecular Docking Studies : These studies suggest that the compound interacts with the colchicine-binding site on tubulin, which is crucial for its antitumor activity .

Antioxidant Activity

Another significant biological activity attributed to this compound is its antioxidant properties . Research indicates that it may act as a potent antioxidant by scavenging free radicals and reducing oxidative stress . This activity is vital in preventing cellular damage in various diseases.

Antimicrobial Activity

Preliminary evaluations suggest that the compound may possess antimicrobial properties , although specific data on its efficacy against different pathogens remains limited. The broader class of pyrimidine derivatives has been recognized for their antibacterial and antifungal activities .

Anti-inflammatory Effects

The compound has also been implicated in exhibiting anti-inflammatory effects , which could be beneficial in treating conditions characterized by chronic inflammation. However, detailed studies are needed to elucidate the specific pathways involved .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of this compound along with its analogs:

  • Synthesis and Evaluation : A study synthesized various pyrimidine derivatives and assessed their biological activities against cancer cell lines. The results indicated that modifications to the chemical structure could enhance anticancer efficacy .
  • Comparative Studies : Research comparing this compound to other known anticancer agents showed that it could potentially serve as a lead compound for further development due to its unique mechanism of action .

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